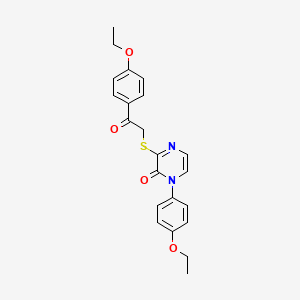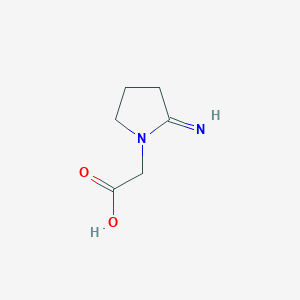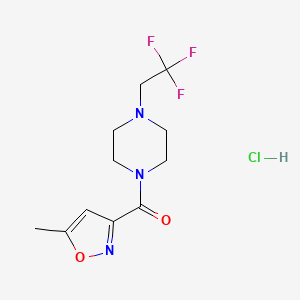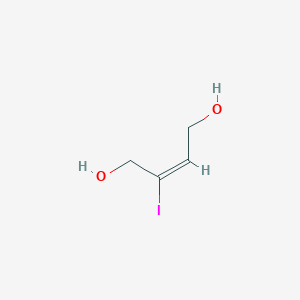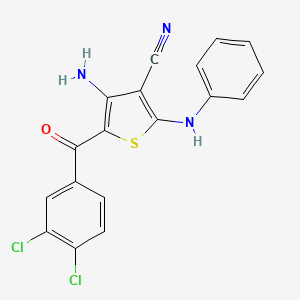![molecular formula C16H14N2O4S2 B2676086 N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896336-02-0](/img/structure/B2676086.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
Research on related benzenesulfonamide derivatives and their applications in photodynamic therapy (PDT) highlights their potential for cancer treatment. For example, certain zinc phthalocyanine compounds substituted with benzenesulfonamide groups have been characterized for their photophysical and photochemical properties. These properties make them useful as photosensitizers in PDT, a treatment modality for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective Agents and Alzheimer's Disease
Compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide have shown promise as neuroprotective agents. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds showed potential in reducing the level and aggregation of tau proteins, offering a therapeutic approach for Alzheimer's disease through neuroprotection and the amelioration of impaired learning and memory (Lee et al., 2018).
Anticancer Activity
Several research studies have focused on the synthesis and evaluation of benzamide derivatives for their potential anticancer activities. For instance, novel benzamide derivatives have been synthesized and assessed for their in vitro cytotoxicity against various cancer cell lines, including human breast cancer cells. These studies contribute to the understanding of the structure-activity relationship and the potential of benzamide derivatives as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Catalysis and Material Science
In the field of catalysis and material science, benzamide derivatives and related compounds have been explored for their catalytic properties. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the potential application of related compounds in catalysis and material science for sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-12-4-3-5-13-14(12)17-16(23-13)18-15(19)10-6-8-11(9-7-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHROLJRQUCLEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


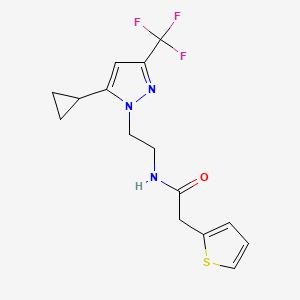
![3-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2676008.png)
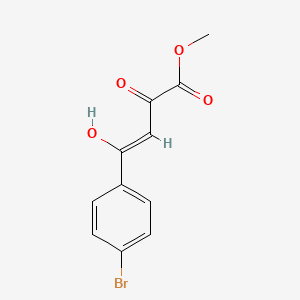
![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)
![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)
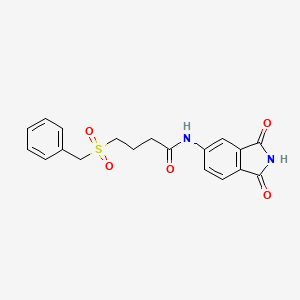

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)
